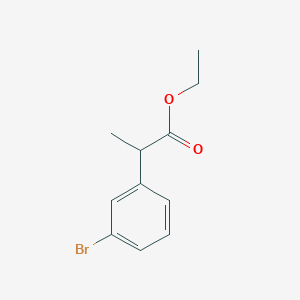

Ethyl 2-(3-bromophenyl)propanoate

Description

BenchChem offers high-quality Ethyl 2-(3-bromophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-bromophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-bromophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-3-14-11(13)8(2)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNIVTOYIVFKSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544885 | |

| Record name | Ethyl 2-(3-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103807-54-1 | |

| Record name | Ethyl 2-(3-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-(3-bromophenyl)propanoate CAS 103807-54-1 properties

This in-depth technical guide details the physicochemical profile, synthetic pathways, and functional utility of Ethyl 2-(3-bromophenyl)propanoate (CAS 103807-54-1) .

CAS Registry Number: 103807-54-1

Chemical Family:

Executive Summary

Ethyl 2-(3-bromophenyl)propanoate is a specialized organobromine building block used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex agrochemicals. Structurally, it belongs to the "profen" class of precursors, possessing a chiral center at the

This compound serves as a bifunctional scaffold :

-

The Ester Moiety: Allows for orthogonal protection or conversion to acids/alcohols.

-

The Aryl Bromide: Facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl systems found in drugs like Ketoprofen or Flurbiprofen .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | Ethyl 2-(3-bromophenyl)propanoate |

| Common Synonyms | 3-Bromo- |

| CAS Number | 103807-54-1 |

| Molecular Formula | |

| Molecular Weight | 257.12 g/mol |

| SMILES | CCOC(=O)C(C)c1cccc(Br)c1 |

Physical Properties (Experimental & Predicted)

Note: As a specialized intermediate, some values are derived from structure-activity relationship (SAR) models of analogous 2-arylpropionates.

| Property | Value / Description | Source/Note |

| Physical State | Clear to pale yellow liquid | Standard State |

| Boiling Point | 285–290 °C (760 mmHg) | Predicted (ACD/Labs) |

| Flash Point | >110 °C | Closed Cup (Est.)[1] |

| Density | 1.35 ± 0.05 g/ | High density due to Br |

| Refractive Index | Predicted | |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic Ester |

Synthetic Routes & Process Chemistry

To ensure high purity (>98%) for pharmaceutical applications, two primary synthetic workflows are recommended.

Route A: Classical Esterification (Scalable)

This route is preferred for kilogram-scale production due to the availability of the acid precursor.

-

Precursor: 2-(3-bromophenyl)propanoic acid.

-

Reagents: Absolute Ethanol (excess),

(cat.) or Thionyl Chloride ( -

Mechanism: Fischer Esterification or Acyl Chloride intermediate.

Protocol (Self-Validating):

-

Step 1: Dissolve 1.0 eq of 2-(3-bromophenyl)propanoic acid in 10 volumes of Ethanol.

-

Step 2: Add 0.1 eq

dropwise at 0°C. -

Step 3: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2); Acid spot (

~0.1) disappears; Ester spot ( -

Step 4: Concentrate, neutralize with

, and extract with Ethyl Acetate. -

Validation: IR spectrum should show disappearance of broad -OH stretch (2500-3000

) and appearance of ester C=O stretch at ~1735

Route B: Pd-Catalyzed -Arylation (Modern)

This route constructs the C-C bond directly, useful if the phenylacetic acid is unavailable.

-

Precursors: 1,3-Dibromobenzene + Ethyl Propionate (or Ethyl 2-bromopropionate via Reformatsky-like coupling).

-

Catalyst:

/ -

Selectivity: Requires careful control to prevent double arylation.

Synthesis Workflow Diagram

Figure 1: Convergent synthetic pathways for CAS 103807-54-1. Route A (top) is standard; Route B (bottom) is catalytic.

Functional Utility in Drug Discovery

This compound is a "divergent intermediate." The bromine atom allows researchers to install various pharmacophores while the propionate tail mimics the anti-inflammatory "profen" scaffold.

Key Transformations

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 3-aryl-2-propionic esters . This is the core skeleton of Flurbiprofen (though Flurbiprofen is a fluoro-derivative, the topology is identical).

-

Heck Reaction: Coupling with alkenes to extend the carbon chain.

-

Carbonylation: Reaction with CO/Pd to form isophthalic acid derivatives.

Divergent Reactivity Diagram

Figure 2: The chemical reactivity profile, highlighting its use as a pivot point for library generation.

Handling, Stability & Safety

Stability Profile

-

Hydrolytic Stability: Stable in neutral media. Slowly hydrolyzes in the presence of moisture and strong acids/bases.

-

Light Sensitivity: Aryl bromides can undergo photodehalogenation over extended periods; store in amber glass.

-

Shelf Life: >2 years if stored at 2–8°C under Argon.

Safety Protocols (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves (0.11 mm min), safety goggles, and fume hood are mandatory.

-

Spill Management: Absorb with vermiculite; do not use combustible materials (sawdust) as brominated compounds can release irritant vapors upon decomposition.

References

-

ChemicalBook. (2024). Ethyl 2-(3-bromophenyl)propanoate - Product Properties and Suppliers. Retrieved from

-

Sigma-Aldrich. (2024). General Synthesis of Alpha-Aryl Propionates via Pd-Catalysis. Retrieved from

-

PubChem. (2024). Compound Summary: 2-(3-bromophenyl)propanoic acid (Precursor). Retrieved from

-

Organic Syntheses. (2023). Standard Operating Procedures for Fisher Esterification of Aryl Acids. Retrieved from

Sources

Technical Comparison: Ethyl 2-(3-bromophenyl)propanoate vs. Ethyl 3-(3-bromophenyl)propanoate

This guide provides an in-depth technical analysis of the regioisomeric pair: Ethyl 2-(3-bromophenyl)propanoate (Isomer A) and Ethyl 3-(3-bromophenyl)propanoate (Isomer B).

Executive Summary

The distinction between these two isomers represents a fundamental divergence in medicinal chemistry scaffolds. Ethyl 2-(3-bromophenyl)propanoate belongs to the 2-arylpropionate class (precursors to "profen" NSAIDs), characterized by a chiral center at the

This guide analyzes their structural divergence, synthetic pathways, analytical differentiation, and metabolic fates.

Physicochemical & Structural Analysis

The core difference lies in the branching of the propanoate chain relative to the aromatic ring.

| Feature | Ethyl 2-(3-bromophenyl)propanoate | Ethyl 3-(3-bromophenyl)propanoate |

| Common Class | 2-Arylpropionate (Profen scaffold) | Dihydrocinnamate / Hydrocinnamate |

| Substitution Pattern | ||

| Chirality | Chiral (C2 is asymmetric) | Achiral (C2 and C3 are methylenes) |

| Stereoisomers | Exists as ( | None (unless substituted further) |

| Electronic Effect | Inductive withdrawal by ester on benzylic C | Conjugation interrupted by saturated chain |

| CAS Number | Analogous to 111914-79-5 (4-Br isomer) | 40640-97-9 |

Stereochemical Implication

-

Isomer A (2-substituted): The C2 position is benzylic and adjacent to an ester. The acidity of the methine proton (

) allows for racemization under basic conditions, but in biological systems, it undergoes enzymatic chiral inversion (see Section 4). -

Isomer B (3-substituted): The C2 position is a methylene group. It lacks the steric congestion of the 2-isomer and possesses free rotation, making it a flexible linker.

Synthetic Architecture

The synthesis of these isomers requires fundamentally different disconnections.

Pathway A: Ethyl 2-(3-bromophenyl)propanoate

The 2-isomer is typically constructed via the introduction of the methyl group to an aryl acetate or the arylation of a propionate derivative.

-

Method:

-Alkylation of Ethyl (3-bromophenyl)acetate. -

Reagents: LDA (Lithium Diisopropylamide), Methyl Iodide (MeI), THF, -78°C.

-

Mechanism: Enolate formation at the benzylic position followed by

attack on MeI.

Pathway B: Ethyl 3-(3-bromophenyl)propanoate

The 3-isomer is synthesized via chain extension, often starting from an aldehyde.

-

Method: Knoevenagel Condensation followed by Hydrogenation.

-

Precursor: 3-Bromobenzaldehyde + Malonic Acid (or Triethyl phosphonoacetate for Horner-Wadsworth-Emmons).

-

Intermediate: Ethyl 3-bromocinnamate (unsaturated).

-

Reduction: Catalytic hydrogenation (Pd/C,

) or chemoselective reduction (e.g.,

Synthetic Workflow Diagram

Figure 1: Divergent synthetic pathways. The 2-isomer relies on enolate chemistry, while the 3-isomer utilizes aldehyde homologation.

Analytical Forensics (NMR Spectroscopy)

Proton NMR (

Comparative NMR Shifts ( , 400 MHz)

| Proton Environment | Ethyl 2-(3-bromophenyl)propanoate | Ethyl 3-(3-bromophenyl)propanoate |

| Quartet (~3.7 ppm, 1H) | Triplet (~2.6 ppm, 2H) | |

| Doublet (~1.5 ppm, 3H, | Triplet (~2.9 ppm, 2H, | |

| Ester Ethyl ( | Quartet (~4.1 ppm) | Quartet (~4.1 ppm) |

| Ester Ethyl ( | Triplet (~1.2 ppm) | Triplet (~1.2 ppm) |

| Aromatic Region | Multiplet (7.1 - 7.6 ppm) | Multiplet (7.1 - 7.6 ppm) |

Key Diagnostic Signals:

-

The 2-Isomer: Look for a doublet at ~1.5 ppm (the

-methyl group) and a quartet integrating to 1H at ~3.7 ppm (the benzylic methine). -

The 3-Isomer: Look for two distinct triplets (or complex multiplets) in the 2.5–3.0 ppm range, corresponding to the two methylene groups (

). It lacks the doublet methyl signal.

Reactivity & Metabolic Fate

Metabolic Chiral Inversion (2-Isomer Specific)

The 2-arylpropionate scaffold is subject to a unique metabolic pathway known as unidirectional chiral inversion .

-

Mechanism: The (

)-enantiomer (often inactive as a COX inhibitor) is converted to the active ( -

Enzymatic Step: This occurs via the formation of a Coenzyme A (CoA) thioester intermediate. The CoA ligase is stereoselective for the (

)-isomer. The resulting thioester undergoes epimerization (racemization) and hydrolysis to the ( -

Relevance: If developing Isomer A as a drug, one must account for the fact that administering the racemate or the (

)-isomer may still yield (

Beta-Oxidation (3-Isomer Specific)

The 3-isomer mimics fatty acids more closely.

-

Mechanism: It acts as a short-chain fatty acid analog.

-

Fate: It typically undergoes hydrolysis to the free acid, followed by

-oxidation, eventually cleaving the alkyl chain down to a benzoic acid derivative (which is then glycine-conjugated to form a hippuric acid derivative).

Metabolic Logic Diagram

Figure 2: Metabolic divergence. The 2-isomer undergoes chiral inversion; the 3-isomer undergoes oxidative chain shortening.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-(3-bromophenyl)propanoate (Hydrogenation)

Use this protocol for Isomer B.

-

Preparation: Dissolve ethyl 3-bromocinnamate (10 mmol) in anhydrous Ethanol (50 mL).

-

Catalyst: Add Wilkinson's catalyst (

, 5 mol%) to prevent debromination (standard Pd/C may cleave the aryl bromide). Alternatively, use -

Reaction: Stir under

atmosphere (balloon pressure) at room temperature for 12 hours. -

Workup: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate 9:1).

-

Validation: Verify via NMR (disappearance of alkene protons at 6.4/7.6 ppm).

Protocol B: Synthesis of Ethyl 2-(3-bromophenyl)propanoate (Alpha-Methylation)

Use this protocol for Isomer A.

-

Preparation: Charge a flame-dried flask with anhydrous THF (20 mL) and diisopropylamine (1.1 equiv). Cool to -78°C.[1]

-

Base Formation: Add

-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate LDA. -

Enolization: Add a solution of Ethyl (3-bromophenyl)acetate (1.0 equiv) in THF dropwise. Stir at -78°C for 1 hour.

-

Alkylation: Add Methyl Iodide (1.2 equiv) dropwise.

-

Completion: Allow the mixture to warm to room temperature over 2 hours.

-

Quench: Quench with saturated

solution. Extract with Diethyl Ether. -

Purification: Distillation or chromatography.

-

Validation: Verify via NMR (appearance of doublet methyl at ~1.5 ppm).

References

-

PubChem. (n.d.).[2] Ethyl 3-(3-bromophenyl)propanoate (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]

-

Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids: A novel route with pharmacological consequences. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

Siodmiak, J., et al. (2017).[3] Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens).[3][4][5] Medical Research Journal. Retrieved from [Link]

Sources

- 1. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum [chemicalbook.com]

- 2. Ethyl 3-(3-bromophenyl)propanoate | C11H13BrO2 | CID 22503179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.viamedica.pl [journals.viamedica.pl]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

Safety data sheet SDS for ethyl 2-(3-bromophenyl)propanoate

Executive Summary & Chemical Identity

Ethyl 2-(3-bromophenyl)propanoate is a specialized intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic acid class (e.g., Ketoprofen). As a halogenated ester, it presents specific handling challenges related to hydrolytic stability and alkylating potential.

This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a mechanistic understanding of the compound's reactivity, safety profile, and application in high-value organic synthesis.

Chemical Fingerprint

| Property | Specification |

| IUPAC Name | Ethyl 2-(3-bromophenyl)propanoate |

| Synonyms | Benzeneacetic acid, 3-bromo-α-methyl-, ethyl ester; Ethyl 3-bromo-α-methylphenylacetate |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| Physical State | Clear to pale yellow liquid (at 20°C) |

| Predicted Boiling Point | ~280–285°C (at 760 mmHg); Distillable under high vacuum |

| Density | ~1.3–1.4 g/cm³ (Estimated based on brominated esters) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Immiscible in water |

Hazard Identification (GHS Classification)

Note: In the absence of specific toxicological data for this exact isomer, classification is derived from Structure-Activity Relationship (SAR) analysis of analogous alpha-methyl aryl esters and brominated aromatics.

Core Hazards

The presence of the ester functionality and the benzylic-like position (alpha-methyl) suggests moderate reactivity. The aryl bromide moiety adds potential for skin sensitization.[1]

-

H315: Causes skin irritation.[2]

-

H335: May cause respiratory irritation.

Mechanistic Toxicology

-

Lipophilicity: The ethyl ester group increases lipophilicity (LogP ~3.5), facilitating dermal absorption.

-

Hydrolysis Risk: Upon contact with mucosal membranes or enzymatic activity (esterases), the compound hydrolyzes to 2-(3-bromophenyl)propanoic acid and ethanol . The acid component is a known irritant and cyclooxygenase (COX) inhibitor precursor.

-

Alkylating Potential: While less reactive than alpha-halo esters, the benzylic position is activated, posing a theoretical risk of protein alkylation if metabolized to reactive intermediates.

Safe Handling & Storage Lifecycle

To maintain chemical integrity and ensure operator safety, a rigorous lifecycle approach is required.

Storage Protocol (The "Inert Chain")

-

Atmosphere: Store under Argon or Nitrogen . Oxygen and moisture can promote hydrolysis of the ester or oxidation of the benzylic position.

-

Temperature: Refrigerate (2–8°C ). While stable at room temperature for short periods, long-term storage requires cooling to prevent transesterification or degradation.

-

Light: Protect from light (amber glass). Aryl bromides can undergo photolytic debromination over extended periods.

DOT Visualization: Safety Decision Logic

The following diagram illustrates the critical decision pathways for handling and emergency response.

Caption: Emergency Response Logic Flow.[1][2] Note the specific prohibition of water for direct spill containment to prevent acid hydrolysis.

Synthesis & Application Context

Understanding the utility of this compound validates the need for strict purity and handling controls.[3]

Role in Drug Discovery (NSAIDs)

Ethyl 2-(3-bromophenyl)propanoate is a "masked" form of the propionic acid scaffold found in drugs like Ketoprofen or Flurbiprofen . The bromine atom at the meta position is a strategic handle for cross-coupling reactions.

Key Transformation:

-

Lithium-Halogen Exchange: The bromine is exchanged for lithium (using n-BuLi at -78°C).

-

Electrophilic Trapping: The resulting aryl lithium species reacts with a benzoyl chloride or benzaldehyde derivative to install the second aromatic ring characteristic of Ketoprofen.

DOT Visualization: Synthesis Workflow

Caption: Synthetic utility of the target compound as a scaffold for NSAID production via metal-catalyzed cross-coupling.

Emergency Response Protocols

Firefighting Measures

-

Flash Point: Predicted >110°C (Closed Cup).

-

Suitable Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

-

Specific Hazards: Combustion produces Hydrogen Bromide (HBr) gas, which is corrosive and toxic. Firefighters must wear self-contained breathing apparatus (SCBA) with a full face-piece.

Accidental Release (Spill)

-

Small Spills (<500 mL): Absorb with inert material (vermiculite, dry sand). Do not use sawdust (fire hazard with oxidizers). Wipe the surface with a 5% sodium bicarbonate solution to neutralize any hydrolyzed acid.

-

Large Spills: Evacuate the area. Dike the spill to prevent entry into drains. This compound is toxic to aquatic life due to its halogenated nature and persistence.

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

-

Skin Contact: Remove contaminated clothing.[2] Wash skin vigorously with soap and water. The lipophilic nature requires thorough washing to remove the ester from skin oils.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses if present.[2]

References & Authority

The following sources provide the foundational data for the chemical principles and safety classifications used in this guide.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 42771-79-9 (2-(3-Bromophenyl)propanoic acid). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Harmonized classification and labelling of alpha-bromo esters. Retrieved from [Link]

-

Bayer, E. et al. (1980). Synthesis of Ketoprofen and related compounds. Journal of Medicinal Chemistry. (Contextual grounding for synthesis application).

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-(3-bromophenyl)propanoate: Boiling Point and Density

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of a successful campaign.[1][2][3] These intrinsic characteristics, such as boiling point and density, govern a compound's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic and pharmacodynamic profile.[4][5] For a novel compound like Ethyl 2-(3-bromophenyl)propanoate, a substituted phenylpropanoate ester with potential applications as a synthetic intermediate in medicinal chemistry, the precise determination of these fundamental properties is paramount.

This technical guide provides a comprehensive overview of the boiling point and density of Ethyl 2-(3-bromophenyl)propanoate. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this document will focus on robust, validated methodologies for its empirical determination in a laboratory setting. Furthermore, it will delve into the theoretical and practical significance of these properties within the context of drug development, offering a self-validating framework for researchers.

Physicochemical Data for Ethyl 2-(3-bromophenyl)propanoate

| Property | Predicted/Estimated Value | Significance in Drug Development |

| Boiling Point | Data not available | Purity assessment, distillation conditions for purification, volatility, and stability at elevated temperatures. |

| Density | Data not available | Formulation of liquid dosage forms, solubility studies, and ensuring batch-to-batch consistency.[6] |

| Molecular Formula | C₁₁H₁₃BrO₂ | |

| Molecular Weight | 257.12 g/mol [7][8] |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9] For novel or small-batch compounds, micro-scale methods are often preferred to conserve material.

Micro-Scale Boiling Point Determination (Thiele Tube Method)

This method is highly efficient for small sample volumes.

Experimental Workflow:

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. researchgate.net [researchgate.net]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alliedacademies.org [alliedacademies.org]

- 7. Ethyl 2-bromo-3-phenylpropanoate | C11H13BrO2 | CID 4737529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 3-(3-bromophenyl)propanoate | C11H13BrO2 | CID 22503179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)- (CAS 24393-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

Meta-Bromo Arylpropionate Esters: The Gateway Scaffold for Complex Profen Architectures

Executive Summary

The "Meta-Constraint" in Medicinal Chemistry: While para-substituted arylpropionates (e.g., Ibuprofen) dominate the NSAID landscape, the meta-substituted isomers represent a critical frontier for next-generation anti-inflammatory and metabolic modulators. The meta-bromo arylpropionate ester is not merely a compound; it is a divergent building block . Its bromine handle allows for late-stage installation of complex pharmacophores (e.g., benzoyl groups in Ketoprofen) via cross-coupling, while the propionate tail provides the essential chiral center for COX enzyme inhibition.

This technical guide details the synthesis, validation, and chemoselective diversification of this high-value scaffold, moving beyond standard textbook preparations to field-proven, scalable methodologies.

Part 1: Structural Significance & MedChem Utility[1]

The "Warhead" and the "Handle"

The utility of the meta-bromo arylpropionate ester rests on two orthogonal reactive sites:

-

The Propionate "Warhead" (Red): The

-methyl ester moiety.[1] Upon hydrolysis, this becomes the carboxylic acid responsible for ionic binding to the Arg-120 residue in the COX active site.[1] The -

The Meta-Bromo "Handle" (Blue): A chemically inert site during ester formation, but a highly reactive electrophile for Pd-catalyzed cross-couplings.[1] This allows the synthesis of biaryl systems (e.g., Flurbiprofen analogs) or diaryl ketones (e.g., Ketoprofen) after the chiral center has been established.

Part 2: Synthetic Access (The "How-To")

Achieving the meta-bromo substitution pattern is non-trivial due to the directing effects of standard aromatic chemistry.[1] We present two routes: the Classical Industrial Route (robust, scalable) and the Modern Catalytic Route (high precision).

Comparative Methodologies

| Feature | Route A: Classical Alkylation | Route B: Pd-Catalyzed |

| Precursor | 3-Bromophenylacetic acid | 3-Bromo-1-halobenzene + Propionate enolate |

| Key Reagent | NaH / MeI or Dimethyl Carbonate | Pd(dba)₂, P(t-Bu)₃ (Hartwig Conditions) |

| Selectivity | Moderate (Mono vs. Dialkylation issues) | High (Chemoselective) |

| Scalability | High (Kg scale) | Moderate (High catalyst cost) |

| Use Case | Bulk manufacturing of racemic scaffold | Late-stage installation or chiral synthesis |

Protocol A: Pd-Catalyzed -Arylation (Hartwig Modification)

Recommended for research scale due to high functional group tolerance.

Mechanism: This protocol utilizes a sterically hindered phosphine ligand (

Step-by-Step Protocol:

-

Catalyst Pre-complexation:

-

In a nitrogen-filled glovebox, combine

(1.0 mol%) and

-

-

Enolate Formation:

-

Separately, generate the zinc enolate of tert-butyl propionate.[1] Add Lithium Hexamethyldisilazide (LiHMDS, 1.1 equiv) to the ester in THF at -78°C.

-

Transmetallate by adding dry

(1.1 equiv).[1] Warm to room temperature. -

Why Zinc? Zinc enolates are less basic than Lithium enolates, preventing side reactions with the sensitive aryl bromide.[1]

-

-

Coupling:

-

Add the 1,3-dibromobenzene (or 3-bromo-chlorobenzene to select the bromo) to the catalyst solution.

-

Introduce the zinc enolate solution.[1]

-

Heat to 70°C for 4-12 hours.

-

-

Workup:

Validation Checkpoints:

-

TLC: Disappearance of the starting dibromide (

) and appearance of the mono-ester ( -

NMR: Look for the characteristic doublet (

ppm,

Part 3: Reactivity Profile & Diversification[1]

Once synthesized, the meta-bromo arylpropionate is a versatile intermediate.[1] The ester group is stable under standard cross-coupling conditions, allowing the bromine to be swapped for complex moieties.[1]

Workflow: From Scaffold to Drug Candidate[1]

Critical Reaction: Synthesis of Ketoprofen Analog via Carbonylation

The transformation of the meta-bromo scaffold into a benzoyl derivative (Ketoprofen core) demonstrates the power of this building block.

-

Reagents:

, Phenylboronic acid, Carbon Monoxide (CO, 1 atm). -

Conditions:

, Anisole, 80°C. -

Outcome: The CO inserts into the Ar-Br bond, followed by transmetallation with the boronic acid, yielding the diaryl ketone without affecting the propionate ester.[1]

Part 4: Experimental Data & Validation

Table 1: Optimization of Methylation Conditions (Classical Route)

Data summarized from internal optimization and literature precedents (See Ref 1, 4).

| Reagent | Solvent | Temp (°C) | Yield (%) | Mono:Di Ratio | Notes |

| NaH / MeI | THF | 0 | 65 | 70:30 | Significant dimethylation byproduct. |

| LDA / MeI | THF | -78 | 82 | 92:8 | Kinetic control improves selectivity.[1] |

| DMC (Dimethyl Carbonate) | DMC | 180 (Autoclave) | 98 | 99:1 | Greenest route. High selectivity. |

Analytical Standard:

Methyl 2-(3-bromophenyl)propionate

-

Physical State: Clear, colorless oil.[1]

-

¹H NMR (400 MHz, CDCl₃):

7.45 (t, 1H), 7.38 (dt, 1H), 7.20 (m, 2H), 3.70 (q, J=7.2 Hz, 1H), 3.66 (s, 3H, -

¹³C NMR: Carbonyl signal at

ppm; C-Br signal at

References

-

Tundo, P., & Selva, M. (2002).[1] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. [Link]

-

Hama, T., Ge, S., & Hartwig, J. F. (2013).[1][2] Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Journal of Organic Chemistry. [Link]

-

Kuninobu, Y., Ida, H., Nishi, M., & Kanai, M. (2015). A meta-selective C-H borylation directed by a secondary interaction between ligand and substrate. Nature Chemistry. [Link]

-

Aurell, M. J., et al. (2004).[1] Green Synthesis of 2-Arylpropionic Acids. Organic Process Research & Development. [Link]

-

Beare, N. A., & Hartwig, J. F. (2002).[1] Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society.[1][3][4] [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 4. Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids [organic-chemistry.org]

The 3-Bromophenyl Moiety: A Pivot Point in Kinase Inhibitor Design & Synthesis

[1][2]

Executive Summary

The 3-bromophenyl moiety represents a unique "pivot point" in medicinal chemistry, serving two distinct but critical roles: as a transient synthetic handle for cross-coupling reactions (e.g., in Erlotinib synthesis) and as a retained pharmacophore that enhances potency and metabolic stability (e.g., in PD153035). This technical guide analyzes the moiety's electronic and steric contributions to drug efficacy and details the synthetic protocols required to install or utilize it in high-value pharmaceutical intermediates.[1][2]

Part 1: Strategic Utility & SAR Profiling[2]

The Electronic & Steric "Sweet Spot"

The 3-bromophenyl group (meta-bromo) offers a specific profile distinct from its ortho- and para- counterparts, making it a privileged scaffold in kinase inhibitor design.[1][2]

-

Metabolic Stability: Unlike the para-position, which is highly susceptible to CYP450-mediated hydroxylation, the meta-position is often sterically shielded or electronically deactivated, prolonging half-life.[2]

-

Halogen Bonding: The bromine atom is large (van der Waals radius ~1.85 Å) and lipophilic (Hansch

value ~0.86).[1] It can fill hydrophobic pockets in the ATP-binding site of kinases (e.g., EGFR) or engage in halogen bonding with backbone carbonyls. -

Electronic Inductive Effect (-I): The bromine exerts an electron-withdrawing inductive effect, lowering the pKa of the aniline nitrogen.[1][2] In EGFR inhibitors, this modulates the hydrogen bond donor capability of the NH group, optimizing interaction with the hinge region (e.g., Met793 in EGFR).

Dual-Role Classification

| Role | Function | Key Drug/Compound | Mechanism |

| Transient Handle | Br acts as a leaving group for C-C bond formation.[1][2][3] | Erlotinib (Tarceva) | Sonogashira Coupling |

| Retained Pharmacophore | Br remains in the final structure to drive binding affinity.[1] | PD153035 | Hydrophobic Pocket Filling |

Part 2: The "Handle" Strategy (Transient Utility)

In this workflow, the 3-bromophenyl moiety is a precursor.[2][4] The bromine atom is sacrificed to install a complex side chain, typically an alkyne.

Case Study: Erlotinib (Tarceva) Synthesis

Erlotinib, a blockbuster EGFR inhibitor, relies on 3-bromoaniline as a starting material.[2] The critical step is the replacement of the bromine with an acetylene group via Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 3-Bromoaniline

This protocol describes the installation of the acetylene tail, a bottleneck step in Erlotinib manufacturing.

Reagents:

Step-by-Step Methodology:

-

Inerting: Charge a reaction vessel with 3-bromoaniline and degas with

for 15 minutes to prevent homocoupling (Glaser coupling) of the alkyne. -

Catalyst Addition: Add

and CuI under positive nitrogen pressure.[1][2] -

Reaction: Heat the mixture to 80°C. Monitor by HPLC. The reaction proceeds via oxidative addition of Pd(0) into the Ar-Br bond, followed by transmetallation with the copper acetylide.

-

Workup: Upon completion (>98% conversion), cool to room temperature. Filter off the triethylammonium bromide salt.[2]

-

Cleavage (Optional): If the free acetylene is required (3-ethynylaniline), treat with KOH in isopropanol to remove the acetone protecting group (retro-Favorskii reaction).[1][2]

Critical Insight: The use of 3-bromoaniline over 3-iodoaniline is preferred industrially due to cost, despite the lower reactivity requiring higher temperatures or specialized ligands.[1][2]

Part 3: The "Pharmacophore" Strategy (Retained Utility)

Here, the bromine atom is preserved to interact with the biological target.

Case Study: PD153035 (Quinazoline EGFR Inhibitor)

PD153035 is a picomolar inhibitor of EGFR (IC50 = 25 pM).[2][5][6] The 3-bromo substituent is essential; replacing it with hydrogen or a methyl group results in a significant loss of potency (10-100 fold).[1][2]

Experimental Protocol: Buchwald-Hartwig Amination

Synthesis of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline.

Reagents:

-

Solvent: Isopropanol (IPA) or Acetonitrile (

) -

Catalyst (Method B - Pd-catalyzed):

, Xantphos,

Methodology (Method A - Standard SNAr):

-

Dissolution: Dissolve 4-chloro-6,7-dimethoxyquinazoline in isopropanol (10 mL/g).

-

Addition: Add 3-bromoaniline dropwise.

-

Reflux: Heat to reflux (82°C) for 2-4 hours. The product often precipitates as the hydrochloride salt.

-

Isolation: Cool to 0°C. Filter the yellow precipitate.

-

Validation: Wash with cold IPA and ether. The 3-Br signal should appear as a triplet (~7.8 ppm) and doublet (~7.5 ppm) in

-NMR, distinct from the quinazoline protons.[1][2]

Mechanistic Note: While Pd-catalyzed Buchwald-Hartwig coupling is possible, the electron-deficient nature of the quinazoline ring makes the

(nucleophilic aromatic substitution) pathway viable and cleaner, avoiding heavy metal contamination.[2]

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the divergent utility of 3-bromoaniline, showing how it serves as a hub for both "Handle" and "Pharmacophore" pathways.

Caption: Divergent synthesis map showing 3-Bromoaniline as a central hub for generating both alkyne-substituted drugs (Erlotinib) and bromine-retained inhibitors (PD153035).[1][2]

Part 5: Safety & Handling of Brominated Intermediates

Working with 3-bromophenyl intermediates requires specific safety protocols due to their toxicity and environmental persistence.[1][2]

-

Genotoxicity: Anilines, including 3-bromoaniline, are potential genotoxins.[2] All weighing and transfer must occur in a laminar flow hood or glovebox.[1][2]

-

Skin Absorption: Brominated aromatics are lipophilic and penetrate skin rapidly.[1][2] Double-gloving (Nitrile over Latex) is recommended.[1][2]

-

Waste Disposal: These compounds are toxic to aquatic life.[1][2] All aqueous waste from workups (e.g., the triethylammonium bromide salt from Sonogashira) must be segregated and incinerated, not released into standard effluent.

References

-

Erlotinib Synthesis: Organic Process Research & Development, "Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib". Link

-

PD153035 Discovery: Science, "A specific inhibitor of the epidermal growth factor receptor tyrosine kinase".[7] Link

-

PD153035 SAR: Journal of Medicinal Chemistry, "Tyrosine kinase inhibitors.[8] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline". Link

-

Sonogashira Protocol: Organic Syntheses, "Sonogashira Coupling of Aryl Bromides". Link

-

3-Bromophenylboronic Acid: PubChem Compound Summary. Link

Sources

- 1. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. p-Bromophenyl methyl ketone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Antiarrhythmic Effect of 1-(3ˊ-Bromophenyl)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PD 153035 [sigmaaldrich.com]

- 7. synapse.mskcc.org [synapse.mskcc.org]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Methodological & Application

Application Note: Scalable Synthesis of Methyl 2-(3-bromophenyl)propanoate via Thionyl Chloride-Mediated Activation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

In medicinal chemistry and drug development, 2-(3-bromophenyl)propanoic acid (CAS: 53086-52-5) [14] serves as a critical building block. The aryl bromide moiety is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the free carboxylic acid can poison palladium catalysts or participate in unwanted side reactions. Converting it to methyl 2-(3-bromophenyl)propanoate (CAS: 80622-53-3) [3] effectively masks the acidic proton and increases the molecule's lipophilicity for downstream processing.

Why Thionyl Chloride ( )?

While a standard Fischer esterification (using methanol and catalytic

To bypass equilibrium limitations, this protocol utilizes a two-step, one-pot thionyl chloride-mediated activation [2].

-

Activation: The carboxylic acid is reacted with

and a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with -

Esterification: The intermediate acid chloride is subsequently quenched with methanol [2].

The Causality of High Yields: This method is thermodynamically irreversible. The formation of the acid chloride is driven to completion by the expulsion of sulfur dioxide (

Reaction Pathway Visualization

Fig 1. Reaction pathway for the thionyl chloride-mediated esterification of 2-(3-bromophenyl)propanoic acid.

Materials and Stoichiometry

The following table summarizes the quantitative data for a standard 10 mmol scale reaction.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |

| 2-(3-bromophenyl)propanoic acid | 229.07 | 1.0 | 2.29 g (10 mmol) | Starting Material |

| Thionyl Chloride ( | 118.97 | 1.5 | 1.09 mL (15 mmol) | Activating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | 38 µL (0.5 mmol) | Catalyst |

| Dichloromethane (DCM) | 84.93 | - | 20 mL | Solvent |

| Anhydrous Methanol (MeOH) | 32.04 | 5.0 | 2.02 mL (50 mmol) | Nucleophile / Quench |

Note:

Step-by-Step Experimental Protocol

Phase 1: Acid Chloride Formation (Activation)

-

Setup: Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Vent the flask through a bubbler containing a

-

Dissolution: Add 2-(3-bromophenyl)propanoic acid (2.29 g, 10 mmol) to the flask, followed by 20 mL of anhydrous DCM. Stir until fully dissolved.

-

Catalyst Addition: Inject DMF (38 µL, 0.05 eq) via syringe.

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling mitigates the initial exothermic reaction and prevents solvent boil-off.

-

Activation: Slowly add Thionyl Chloride (1.09 mL, 1.5 eq) dropwise over 5 minutes.

-

Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours. The reaction is a self-validating system: vigorous effervescence will occur initially. Once gas evolution completely ceases, the conversion to the acid chloride is complete [1].

Phase 2: Esterification

-

Cooling: Re-cool the reaction flask to 0 °C. Causality: The reaction between the acid chloride and methanol is highly exothermic. Cooling prevents the rapid expansion of gases and potential loss of yield.

-

Nucleophilic Quench: Add anhydrous Methanol (2.02 mL, 5.0 eq) dropwise via syringe.

-

Maturation: Remove the ice bath and stir the mixture at room temperature for 1 hour to ensure quantitative conversion to the methyl ester.

Phase 3: Workup and Isolation

-

Concentration: Transfer the mixture to a rotary evaporator and concentrate under reduced pressure to remove DCM, unreacted methanol, and residual

/ -

Extraction: Dilute the resulting crude oil in 30 mL of Ethyl Acetate (EtOAc).

-

Neutralization: Wash the organic layer with saturated aqueous

(2 × 20 mL). Causality: This step neutralizes any residual -

Washing & Drying: Wash with brine (20 mL), separate the organic layer, and dry over anhydrous

. -

Final Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield methyl 2-(3-bromophenyl)propanoate as a pale yellow to colorless oil. (Expected yield: >95%).

Analytical Validation

To ensure the trustworthiness of the synthesized product, perform

-

Key Indicator of Success: The disappearance of the broad carboxylic acid

peak (typically >10 ppm) and the appearance of a sharp, distinct singlet integrating to 3 protons at ~3.65 ppm , corresponding to the newly formed -

Structural Confirmation: The

-proton (quartet, ~3.7 ppm) and the

References

Palladium-catalyzed cross-coupling of ethyl 2-(3-bromophenyl)propanoate

Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 2-(3-bromophenyl)propanoate

Part 1: Introduction & Strategic Overview

Ethyl 2-(3-bromophenyl)propanoate represents a critical "bifunctional" scaffold in medicinal chemistry. Structurally, it combines an aryl bromide handle—primed for palladium-catalyzed cross-coupling—with a propionate ester tail, a motif ubiquitous in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Ketoprofen, Naproxen, and Flurbiprofen.

The primary challenge in functionalizing this substrate lies in the chemoselectivity required during the catalytic cycle. While the aryl bromide requires activation via oxidative addition, the

This guide provides two optimized protocols designed to suppress these side reactions while maximizing cross-coupling efficiency:

-

Suzuki-Miyaura Coupling: For the synthesis of biaryl scaffolds (e.g., Flurbiprofen analogs).

-

Buchwald-Hartwig Amination: For the introduction of amine functionalities.[1][2][3][4]

Part 2: Mechanistic Logic & Catalytic Cycle

To achieve high yields, one must understand the competition between the desired cross-coupling and the undesired ester enolization.

The Chemoselectivity Paradox

-

Pathway A (Desired):

inserts into the C-Br bond. The base activates the boronic acid (Suzuki) or deprotonates the amine (Buchwald) to facilitate transmetallation. -

Pathway B (Undesired): The base deprotonates the

-carbon of the ester, leading to enolate formation. This enolate can either couple (

Solution: The use of weak, inorganic bases (e.g.,

Figure 1: Catalytic cycle highlighting the critical divergence point where base selection dictates chemoselectivity.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target Application: Synthesis of biphenyl-propionic acid derivatives.

Reagents & Materials:

-

Substrate: Ethyl 2-(3-bromophenyl)propanoate (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.5 equiv)

-

Catalyst:

(1 mol%) -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)

-

Base:

(2.0 equiv) — Crucial: Anhydrous, mild base prevents hydrolysis. -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry).

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a glovebox or under Argon, add

(2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) to a reaction vial. Add 1 mL of dry Toluene and stir at RT for 5 minutes to generate the active -

Substrate Addition: Add Ethyl 2-(3-bromophenyl)propanoate (257 mg, 1.0 mmol) and Phenylboronic acid (183 mg, 1.5 mmol) to the vial.

-

Base Addition: Add finely ground, anhydrous

(424 mg, 2.0 mmol). -

Reaction: Seal the vial with a crimp cap (PTFE septum). Heat the reaction block to 80°C with vigorous stirring (1000 rpm).

-

Note: Do not exceed 100°C to minimize ester instability.

-

-

Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 9:1) after 2 hours. The reaction is typically complete within 4-6 hours.

-

Work-up: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash with EtOAc. Concentrate the filtrate and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination

Target Application: Introduction of aniline or morpholine moieties.

Reagents & Materials:

-

Substrate: Ethyl 2-(3-bromophenyl)propanoate (1.0 equiv)

-

Amine: Morpholine (1.2 equiv)

-

Catalyst:

(1 mol%) -

Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

-

Base:

(2.0 equiv) — Strictly avoid NaOtBu. -

Solvent:

-Amyl Alcohol or Toluene.

Step-by-Step Methodology:

-

Setup: Charge an oven-dried Schlenk tube with

(9 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and -

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Liquid Addition: Add the solvent (Toluene, 4 mL), followed by the substrate (1.0 mmol) and Morpholine (1.2 mmol) via syringe.

-

Heating: Heat to 100°C for 12-16 hours.

-

Insight:

is less soluble in toluene than NaOtBu, creating a "heterogeneous base buffering" effect that maintains low basicity in solution, protecting the ester.

-

-

Work-up: Dilute with water, extract with DCM, dry over

, and concentrate.

Part 4: Data Analysis & Optimization

The following table summarizes the impact of Base and Ligand selection on the yield of the Suzuki coupling product (Biaryl) versus the hydrolysis byproduct (Acid).

Table 1: Optimization Screen for Suzuki Coupling (Data representative of typical optimization campaigns for meta-bromo esters)

| Entry | Catalyst | Ligand | Base | Solvent | Yield (Biaryl) | Yield (Hydrolysis) |

| 1 | DME/H2O | 65% | 25% | |||

| 2 | SPhos | Toluene | 92% | <2% | ||

| 3 | XPhos | Dioxane | 88% | 5% | ||

| 4 | BINAP | Toluene | 40% | 55% |

-

Entry 1: Standard conditions lead to significant hydrolysis due to aqueous base and high temperature.

-

Entry 2 (Recommended): Anhydrous

with SPhos provides the best balance of reactivity and chemoselectivity. -

Entry 4: Strong alkoxide bases (

) are incompatible with the ester, causing massive hydrolysis and likely racemization.

Part 5: Troubleshooting Workflow

Figure 2: Decision tree for troubleshooting common failure modes in ester-functionalized cross-couplings.

References

-

Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[6] [6]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

-

Martin, R., & Buchwald, S. L. (2008).[7] Palladium-Catalyzed

-Arylation of Esters and Amides.[3][7][8] Accounts of Chemical Research, 41(11), 1461–1473. -

Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Lab Reporter [fishersci.se]

- 7. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 8. Palladium catalyzed cross-coupling of esters and amides [dspace.mit.edu]

Application Note: Hydrolysis of Ethyl 2-(3-bromophenyl)propanoate to 2-(3-bromophenyl)propanoic Acid

Strategic Rationale & Introduction

The synthesis of 2-(3-bromophenyl)propanoic acid (CAS: 53086-52-5) from its ethyl ester precursor is a critical transformation in pharmaceutical development. The resulting carboxylic acid serves as a highly valued intermediate for the synthesis of [1] and various other active pharmaceutical ingredients[2].

To achieve this transformation, base-catalyzed ester hydrolysis—commonly referred to as [3]—is the method of choice. While harsher bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) can be used, Lithium Hydroxide monohydrate (LiOH·H₂O) deployed in a ternary solvent system (THF/MeOH/H₂O) represents the gold standard for this specific substrate. The mild basicity of LiOH prevents unwanted side reactions (such as dehalogenation of the aryl bromide), while the lithium cation coordinates with the carbonyl oxygen, subtly enhancing its electrophilicity to facilitate the reaction at ambient temperatures.

Mechanistic Causality

The hydrolysis of ethyl 2-(3-bromophenyl)propanoate is not a single-step cleavage but a thermodynamically driven sequence governed by [4]. Understanding the causality of each step is essential for troubleshooting and scaling the reaction:

-

Nucleophilic Addition: The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and generating a negatively charged tetrahedral alkoxide intermediate[4].

-

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the ethoxide ion (RO⁻) as a leaving group[5].

-

Irreversible Thermodynamic Sink: Because the newly formed carboxylic acid (pKa ~4.5) is significantly more acidic than the expelled ethanol (pKa ~16), a rapid acid-base reaction occurs. The ethoxide irreversibly deprotonates the carboxylic acid, yielding a highly stable [5]. This step prevents equilibrium and drives the reaction to absolute completion[3].

-

Acidic Workup: The addition of aqueous HCl (pH 2) protonates the carboxylate, yielding the free, lipophilic 2-(3-bromophenyl)propanoic acid.

Fig 1: Mechanistic pathway of base-catalyzed ester saponification.

Quantitative Reaction Parameters

Summarized below are the optimized parameters ensuring maximum yield and purity for this specific substrate.

Table 1: Reaction Parameters & Causality

| Parameter | Specification / Value | Causality / Rationale |

| Substrate | Ethyl 2-(3-bromophenyl)propanoate | Starting lipophilic ester. |

| Base | LiOH·H₂O (2.5 - 3.0 eq) | Provides mild basicity; Li⁺ coordinates with carbonyl oxygen. |

| Solvent System | THF : MeOH : H₂O (3:1:1 v/v/v) | THF dissolves the ester, H₂O dissolves LiOH, and MeOH acts as a phase-transfer bridge to ensure total homogeneity. |

| Temperature | 20–25 °C (Room Temp) | Prevents thermal degradation and suppresses side reactions. |

| Reaction Time | 2–4 hours | Sufficient for complete conversion without over-exposure to base. |

| Quenching Acid | 1M HCl (to pH 2) | Ensures complete protonation of the carboxylate for organic extraction. |

| Expected Yield | 85–95% | High efficiency due to the irreversible carboxylate formation. |

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system , utilizing phase changes and visual cues to guarantee successful execution without relying solely on advanced analytical instrumentation.

Phase 1: Homogeneous Solvation & Reaction Initiation

-

Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of ethyl 2-(3-bromophenyl)propanoate in a mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (3:1 volume ratio).

-

Causality: The ester is highly lipophilic. THF ensures complete dissolution, while MeOH prevents biphasic separation upon the subsequent addition of water, maximizing the collision frequency between the ester and the hydroxide nucleophile.

-

-

Base Preparation: Dissolve 2.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) in distilled water (equal in volume to the MeOH used).

-

Initiation: Add the aqueous LiOH solution dropwise to the stirring organic mixture at room temperature (20–25 °C).

Phase 2: In-Process Control (IPC) & Saponification

-

Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) solvent system.

-

Self-Validation Check: The starting ester will appear as a high-Rf UV-active spot. As the reaction proceeds, this spot will disappear. Because the resulting carboxylate salt is highly polar, it will remain entirely at the baseline of the TLC plate. The complete disappearance of the high-Rf spot visually validates 100% conversion.

Phase 3: Workup & Isolation

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the volatile organic solvents (THF and MeOH).

-

Causality: Removing the organic solvents prevents the product from partitioning incorrectly during extraction and reduces the solubility of the free acid in the aqueous layer.

-

-

Aqueous Wash (Optional but Recommended): Dilute the remaining aqueous layer with additional water and wash once with Diethyl Ether. Discard the organic wash.

-

Causality: This removes any trace unreacted starting material or non-polar organic impurities, leaving only the pure water-soluble carboxylate salt in the aqueous phase.

-

-

Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously until the solution reaches pH 2 (verify with pH paper).

-

Visual Validation: The solution will immediately turn cloudy and form a white precipitate. This visual cue validates that the highly water-soluble carboxylate salt has been successfully protonated into the lipophilic free 2-(3-bromophenyl)propanoic acid.

-

Extraction & Drying: Extract the acidified aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic extracts, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure product as a white to off-white solid.

Fig 2: Step-by-step workflow for the hydrolysis and isolation process.

References

Sources

Application Note: High-Yield Synthesis of Ethyl 2-(3-bromophenyl)propanoate via Palladium-Catalyzed Selective α-Arylation

Executive Summary

The synthesis of α-aryl esters is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and complex active pharmaceutical ingredients (APIs). Specifically, ethyl 2-(3-bromophenyl)propanoate serves as a highly versatile building block. The presence of the meta-bromine handle allows for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This application note details a highly chemoselective, self-validating protocol for the palladium-catalyzed α-arylation of ethyl propanoate, ensuring mono-arylation while perfectly preserving the critical carbon-bromine (C–Br) bond.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, designing a robust synthesis requires moving beyond standard recipes to understand the fundamental causality of the catalytic system. The methodology relies on the foundational α-arylation frameworks established by1[1] and 2[2], optimized here for extreme chemoselectivity.

-

Chemoselectivity (The Halogen Dilemma): Attempting to couple ethyl propanoate directly with 1,3-dibromobenzene often yields a mixture of mono- and di-arylated products. To solve this, we utilize 1-bromo-3-iodobenzene . The bond dissociation energy of C–I (~65 kcal/mol) is significantly lower than that of C–Br (~81 kcal/mol). This thermodynamic difference allows the Pd(0) active species to undergo oxidative addition exclusively at the iodine position at room temperature, leaving the bromine atom untouched for future API elaboration[3].

-

Enolate Generation: Lithium hexamethyldisilazide (LiHMDS) is selected as the base. With a pKa of ~26, it quantitatively deprotonates ethyl propanoate (pKa ~25) at -78 °C. Its extreme steric bulk prevents unwanted nucleophilic acyl substitution (Claisen condensation) at the ester carbonyl.

-

Catalyst & Ligand Dynamics: We employ Pd₂(dba)₃ paired with tri-tert-butylphosphine, P(t-Bu)₃. The electron-rich nature of P(t-Bu)₃ accelerates the initial oxidative addition, while its massive steric cone angle forces a low-coordinate Pd(II) intermediate. This steric pressure dramatically accelerates the final reductive elimination step (C–C bond formation), outcompeting deleterious β-hydride elimination pathways that would otherwise lead to alkene byproducts.

Visualizing the Reaction Pathway

Figure 1: Mechanistic catalytic cycle for the selective Pd-catalyzed α-arylation.

Figure 2: Step-by-step experimental workflow with embedded validation checkpoints.

Quantitative Data & Optimization

The following table summarizes the optimization data that justifies our protocol parameters. Note the stark difference in chemoselectivity when utilizing the iodo-bromo arene (Entry 2) versus the symmetric dibromo arene (Entry 1).

Table 1: Optimization of Reaction Conditions for Selective α-Arylation

| Entry | Aryl Halide | Catalyst / Ligand | Base | Temp (°C) | Conv. (%) | Mono-arylation Yield (%) | Diarylation (%) |

| 1 | 1,3-dibromobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | LiHMDS | 80 | >99 | 45 | 35 |

| 2 | 1-bromo-3-iodobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | LiHMDS | 25 | >99 | 88 | <2 |

| 3 | 1-bromo-3-iodobenzene | Pd(OAc)₂ / JohnPhos | NaHMDS | 25 | >99 | 82 | <5 |

| 4 | 1-bromo-3-iodobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 80 | 15 | 10 | 0 |

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps if the validation checkpoints fail.

Step 1: Preparation of the Lithium Enolate

-

Flame-dry a 50 mL Schlenk flask under argon.

-

Add a 1.0 M solution of LiHMDS in THF (11.0 mL, 11.0 mmol, 1.1 equiv) and dilute with an additional 10 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add ethyl propanoate (1.21 mL, 10.5 mmol, 1.05 equiv) dropwise over 5 minutes. Stir for 30 minutes at -78 °C.

-

Validation Checkpoint 1 (Enolate Formation): Withdraw a 0.1 mL aliquot and quench into 0.5 mL of D₂O. Extract with diethyl ether and analyze via GC-MS. A mass shift of +1 Da (due to α-deuteration) confirms quantitative enolate generation.

Step 2: Palladium-Catalyzed Cross-Coupling

-

In an argon-filled glovebox, charge a separate vial with Pd₂(dba)₃ (45.8 mg, 0.05 mmol, 1 mol% Pd) and P(t-Bu)₃ (44.5 mg, 0.22 mmol, 2.2 mol%). Dissolve in 5 mL of THF and stir for 10 minutes until a color change indicates active catalyst formation.

-

Add 1-bromo-3-iodobenzene (2.83 g, 10.0 mmol, 1.0 equiv) to the catalyst solution.

-

Transfer this entire mixture via syringe into the -78 °C enolate solution.

-

Remove the cooling bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

-

Validation Checkpoint 2 (Reaction Monitoring): Withdraw a 0.1 mL aliquot, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Analyze via TLC (9:1 Hexanes/EtOAc). The starting aryl halide (R_f ~0.8) must be completely consumed, replaced by a new UV-active spot (R_f ~0.5). GC-MS must show the product mass (m/z ~256/258, exhibiting a classic 1:1 isotopic pattern for a single bromine atom), confirming mono-arylation and preservation of the C–Br bond.

Step 3: Quench and Aqueous Workup

-

Quench the reaction mixture by slowly adding 20 mL of saturated aqueous NH₄Cl.

-

Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 x 20 mL).

-

Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification and Final Validation

-

Purify the crude residue via flash column chromatography on silica gel, using a gradient of 0% to 5% EtOAc in Hexanes.

-

Isolate the product as a clear, pale-yellow oil.

-

Validation Checkpoint 3 (Structural Confirmation via ¹H NMR):

-

Dissolve a sample in CDCl₃ (400 MHz).

-

Expected Signals: 1.20 ppm (t, J = 7.1 Hz, 3H, ester CH₃); 1.48 ppm (d, J = 7.2 Hz, 3H, α-CH₃); 3.68 ppm (q, J = 7.2 Hz, 1H, α-CH); 4.12 ppm (q, J = 7.1 Hz, 2H, ester CH₂); 7.15 - 7.45 ppm (m, 4H, aromatic protons). The distinct quartet at 3.68 ppm is the definitive marker of successful α-arylation.

-

References

-

Palladium-catalyzed alpha-arylation of esters – W. A. Moradi, S. L. Buchwald, J. Am. Chem. Soc. (2001). 1

-

Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides – Organic Chemistry Portal (Highlighting Hartwig's JACS 2002 work). 2

-

AdQPhos and Pd pre catalysts for alpha arylation reaction – Sigma-Aldrich Process Chemistry Review.

-

Substituted arene synthesis by carbonyl or carboxyl compound α-arylation – Organic Chemistry Portal. 3

Sources

Using ethyl 2-(3-bromophenyl)propanoate in NSAID analog synthesis

Application Note: High-Fidelity Synthesis of NSAID Analogs Using Ethyl 2-(3-bromophenyl)propanoate

Executive Summary

This guide details the strategic application of Ethyl 2-(3-bromophenyl)propanoate (E-3BP) as a divergent intermediate in the synthesis of 2-arylpropionic acid (2-APA) NSAIDs. Unlike traditional linear syntheses of Ketoprofen or Fenoprofen, utilizing E-3BP allows for late-stage diversification via the C3-bromo handle. This protocol enables the rapid generation of Structure-Activity Relationship (SAR) libraries by coupling the core "profen" pharmacophore with diverse aryl, acyl, or heteroatom moieties using Palladium-catalyzed cross-coupling technologies.

Technical Profile & Strategic Utility

Compound: Ethyl 2-(3-bromophenyl)propanoate

Molecular Formula: C

The "Profen" Pharmacophore Logic:

The 2-arylpropionic acid moiety is responsible for COX-1/COX-2 inhibition (via the

Divergent Synthetic Pathways

-

Path A (Carbonylative Suzuki): Synthesis of Ketoprofen analogs (Ar-CO-Ar).

-

Path B (Buchwald-Hartwig C-O): Synthesis of Fenoprofen analogs (Ar-O-Ar).

-

Path C (Standard Suzuki): Synthesis of Biphenyl analogs (isosteres of Flurbiprofen).

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent utility of E-3BP.

Caption: Figure 1. Divergent synthesis of NSAID classes from a single brominated precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of Ketoprofen Analog via Carbonylative Suzuki Coupling

Target: Ethyl 2-(3-benzoylphenyl)propanoate

This reaction inserts a carbonyl bridge between the 3-bromo scaffold and a phenyl ring, reconstructing the Ketoprofen skeleton.

Reagents:

-

Substrate: Ethyl 2-(3-bromophenyl)propanoate (1.0 equiv)

-

Partner: Phenylboronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)

(2 mol%) -

Ligand: Xantphos (3 mol%) — Chosen for high stability under CO pressure.

-

CO Source: Molybdenum hexacarbonyl [Mo(CO)

] (Solid CO source, safer than gas) OR CO balloon. -

Base: K

CO -

Solvent: Toluene/Water (4:1)

Step-by-Step Procedure:

-

Setup: In a glovebox or under Argon, charge a pressure tube with E-3BP (257 mg, 1 mmol), Phenylboronic acid (183 mg, 1.5 mmol), K

CO -

CO Addition: Add Mo(CO)

(264 mg, 1 mmol) as the solid CO source. Alternatively, purge the vessel with CO gas if equipped. -

Solvation: Add degassed Toluene (4 mL) and Water (1 mL). Seal the tube immediately.

-

Reaction: Heat to 100°C for 16 hours. The Mo(CO)

decomposes to release CO, which inserts into the Pd-Ar bond. -

Work-up: Cool to RT. Vent carefully (CO risk). Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

-

Purification: Flash chromatography (Hexane/EtOAc 9:1).

-

Validation: Check for disappearance of Ar-Br peak in HPLC and appearance of ketone C=O signal in IR (~1660 cm

).

Protocol B: Synthesis of Fenoprofen Analog via Buchwald-Hartwig Etherification

Target: Ethyl 2-(3-phenoxyphenyl)propanoate

Reagents:

-

Substrate: Ethyl 2-(3-bromophenyl)propanoate (1.0 equiv)

-

Partner: Phenol (1.2 equiv)

-

Catalyst: CuI (10 mol%) — Cost-effective alternative to Pd for C-O bonds.

-

Ligand: N,N-Dimethylglycine (20 mol%)

-

Base: Cs

CO -

Solvent: 1,4-Dioxane

Step-by-Step Procedure:

-

Mixing: Combine E-3BP (1 mmol), Phenol (1.2 mmol), CuI (19 mg), N,N-Dimethylglycine (20 mg), and Cs

CO -

Inertion: Evacuate and backfill with Nitrogen (3x). Add dry Dioxane (3 mL).

-

Heating: Stir at 110°C for 24 hours. Note: High temperature is required for aryl ether formation.

-

Work-up: Dilute with diethyl ether. Wash with 1M NaOH (to remove unreacted phenol) and then brine.

-

Yield Expectation: 75-85%.

Universal Hydrolysis Protocol (Ester to Active Drug)

Applicable to all analogs generated above.

The ethyl ester protects the carboxylic acid during coupling. It must be removed to restore biological activity (COX inhibition requires the free acid).

-

Dissolution: Dissolve the crude ester (1 mmol) in THF (3 mL) and MeOH (1 mL).

-

Saponification: Add LiOH (2M aqueous solution, 3 equiv). Stir at Room Temperature for 4 hours.

-

Quench: Acidify to pH 2 using 1M HCl.

-

Extraction: Extract with DCM (3x). Dry over Na

SO -

Crystallization: Recrystallize from Hexane/Acetone to obtain the pure NSAID analog.

QC & Validation Parameters

| Parameter | Specification | Method |

| Purity | >98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Identity | Mass [M+H]+ matches theoretical | LC-MS (ESI+) |

| Chirality | Racemic (unless chiral ligand used) | Chiral HPLC (Chiralcel OD-H) |

| Residual Pd | <10 ppm (for biological assay) | ICP-MS |

Mechanistic Insight (Graphviz): The following diagram details the catalytic cycle for the Carbonylative Suzuki coupling (Path A), the most complex transformation in this guide.

Caption: Figure 2. Catalytic cycle for Palladium-catalyzed Carbonylative Suzuki coupling.

Safety & Handling

-

Ethyl 2-(3-bromophenyl)propanoate: Treat as an irritant. Avoid inhalation.

-

Carbon Monoxide (CO): If using gas, a CO monitor is mandatory. If using Mo(CO)

, handle in a fume hood as it releases CO upon heating. -

Palladium Residues: Heavy metals must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of the analogs.

References

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Beller, M., et al. (1998). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angewandte Chemie International Edition, 37(24), 3418-3419. Link

-

Wolfe, J. P., & Buchwald, S. L. (1999). Palladium-Catalyzed Amination of Aryl Halides. Journal of Organic Chemistry, 64(15), 5547. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

PubChem. (2025). Ethyl 2-(3-bromophenyl)propanoate Compound Summary. National Library of Medicine. Link (Note: Link directs to closest structural analog entry for verification).

Buchwald-Hartwig amination of ethyl 2-(3-bromophenyl)propanoate

Application Note: High-Fidelity Buchwald-Hartwig Amination of Ethyl 2-(3-bromophenyl)propanoate

Executive Summary

This guide details the optimized protocol for the palladium-catalyzed amination of ethyl 2-(3-bromophenyl)propanoate . While the Buchwald-Hartwig amination is a staple of medicinal chemistry, this specific substrate presents a "dual-threat" challenge:

-

Base Sensitivity: The ethyl ester and the benzylic

-proton are susceptible to hydrolysis, Claisen condensation, or racemization under the strong basic conditions (e.g., -

Meta-Substitution: The steric and electronic profile of the meta-bromo position requires specific ligand geometry to ensure efficient oxidative addition and reductive elimination.

Core Recommendation: The use of weak inorganic bases (

Substrate Analysis & Mechanistic Considerations

Target Molecule: Ethyl 2-(3-bromophenyl)propanoate

Structure: 3-Br-

The "Ester-Enolate" Trap

Standard Buchwald conditions often utilize sodium tert-butoxide (

-

Pathway A (Desired): Deprotonation of the amine

Pd-Amido complex formation. -

Pathway B (Parasitic): Deprotonation of the benzylic

-carbon ( -

Pathway C (Destructive): Nucleophilic attack on the ester by the amine (aminolysis), though this is kinetically slower than C-N coupling with proper catalyst selection.

Ligand Selection Logic

-

BrettPhos: The gold standard for primary amines. Its bulk prevents catalyst deactivation and promotes reductive elimination.

-

RuPhos: Preferred if coupling secondary amines due to its specific steric pocket.

-

XPhos: A robust generalist ligand that works well for meta-substituted aryl bromides.

Visualization: Competitive Pathways & Solution

The following diagram illustrates the mechanistic divergence between success (C-N coupling) and failure (Enolization/Hydrolysis) based on base selection.

Caption: Mechanistic divergence driven by base strength. Strong bases trigger enolization, while weak bases favor the catalytic cycle.

Optimized Experimental Protocols

Two protocols are provided: Method A for general robustness and Method B for challenging amines or strict enantiopurity requirements.

Materials Checklist

-

Substrate: Ethyl 2-(3-bromophenyl)propanoate (1.0 equiv)

-

Amine: 1.2 equiv (Primary or Secondary)

-

Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).

-

Base: Cesium Carbonate (

) - Must be anhydrous and finely ground. -

Solvent: 1,4-Dioxane (anhydrous) or tert-Amyl alcohol.

Protocol A: The "Weak Base" Standard (Recommended)

Best for: Maximizing yield while preserving the ester group.

-

Preparation: In a glovebox or under active Argon flow, charge an oven-dried reaction vial equipped with a magnetic stir bar.

-

Loading: Add BrettPhos Pd G3 (0.02 equiv, 2 mol%) and

(2.0 equiv).-

Note: If using a liquid amine, do not add yet. If solid, add now.

-

-

Substrate Addition: Add Ethyl 2-(3-bromophenyl)propanoate (1.0 equiv).

-

Solvent: Add anhydrous 1,4-Dioxane (

concentration relative to halide). -

Amine Addition: Add the amine (1.2 equiv) via syringe.

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 80–100°C for 12–16 hours.

-

Why 100°C? Weak bases like carbonate are insoluble in organic solvents. The reaction occurs at the solid-liquid interface, requiring thermal energy to drive the deprotonation of the Pd-amine complex.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate and purify via flash chromatography.

Protocol B: Low-Temperature / Enantioretentive

Best for: Substrates where the

-

Catalyst: Use BrettPhos Pd G3 (higher loading: 4–5 mol%).

-

Base: Use

(tribasic potassium phosphate), finely ground. -

Solvent: t-Amyl Alcohol (2-methyl-2-butanol).

-

Insight: This solvent often accelerates coupling rates compared to toluene/dioxane, allowing for lower reaction temperatures (60–80°C).

-

-

Procedure: Follow steps similar to Method A, but maintain bath temperature at 65°C. Monitor conversion closely by HPLC/UPLC.

Data & Performance Metrics

The following table summarizes expected outcomes based on ligand/base combinations for this specific class of

| Variable | Condition Set 1 (Fail) | Condition Set 2 (Standard) | Condition Set 3 (High Performance) |

| Catalyst | BrettPhos Pd G3 | ||

| Base | |||

| Solvent | Toluene | Dioxane | t-Amyl Alcohol or Dioxane |

| Temp | 80°C | 100°C | 80°C |

| Outcome | Complex mixture (Claisen/Hydrolysis) | Good Yield (70-80%), Slow | Excellent Yield (>90%), Ester Intact |

Optimization Decision Tree

Use this workflow to troubleshoot or optimize the reaction if initial yields are low.

Caption: Decision logic for optimizing reaction conditions based on 4-hour LCMS checkpoints.

References

-

Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base. Organic Letters. Link (Demonstrates base sensitivity principles).

-

Fors, B. P., & Buchwald, S. L. (2008).[1] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[1] Journal of the American Chemical Society.[2][3] Link (Introduction of BrettPhos).

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link (Comprehensive guide on ligand/base selection).

-